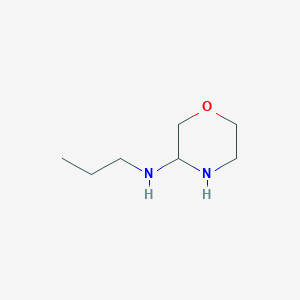

3-Propylamino morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-propylmorpholin-3-amine |

InChI |

InChI=1S/C7H16N2O/c1-2-3-8-7-6-10-5-4-9-7/h7-9H,2-6H2,1H3 |

InChI Key |

JXKAILMMPPFNOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1COCCN1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Propylamino Morpholine (B109124) and Analogues

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to target molecules. For 3-propylamino morpholine, a logical disconnection is the C-N bond of the propylamino group, leading back to a 3-aminomorpholine precursor and a propyl halide or other propylating agent. Another key disconnection is the C-O or C-N bond within the morpholine ring itself. amazonaws.com This approach suggests that the morpholine ring can be constructed from simpler, acyclic precursors like substituted amino alcohols and α-halo acid chlorides. thieme-connect.com For instance, a retrosynthetic approach to substituted morpholines might involve the disconnection of the morpholine ring to reveal an amino alcohol and an α-halo acid chloride, which are often readily available starting materials. thieme-connect.com This strategy allows for the independent incorporation of various substituents on the morpholine ring. thieme-connect.com

Table 1: Key Disconnections in the Retrosynthesis of this compound Analogues

| Disconnection Bond | Precursors |

| C3-N (propylamino) | 3-Aminomorpholine, Propylating agent |

| Morpholine Ring C-N | Substituted 2-aminoethanol, 2-carbon electrophile |

| Morpholine Ring C-O | N-substituted amino alcohol, Halogenated ether |

Classical and Modern Synthetic Routes to this compound

The synthesis of the morpholine ring is a well-explored area of organic chemistry, with both classical and modern methods available. nih.gov

Stepwise Synthesis Approaches from Readily Available Precursors

A common and versatile method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from easily accessible amino alcohols and α-halo acid chlorides. thieme-connect.com This multi-step approach allows for the synthesis of a wide range of mono-, di-, and trisubstituted morpholines. thieme-connect.com The process typically begins with the synthesis of an amide, followed by intramolecular cyclization to form a morpholinone, which is then reduced to the final morpholine derivative. thieme-connect.com This methodology has been successfully applied to the multigram synthesis of specific morpholine derivatives. thieme-connect.com

Another stepwise approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with various aromatic o-hydroxy aldehydes to form a Schiff base. ijprs.com This intermediate is then reduced and further reacted with chloroacetyl chloride to yield a chloro derivative, which is subsequently cyclized using a strong base to produce novel morpholine derivatives. ijprs.com

One-Pot Reaction Strategies for Enhanced Efficiency

To improve synthetic efficiency, one-pot reactions have been developed for the synthesis of morpholine derivatives. These strategies combine multiple reaction steps into a single procedure without the need for isolating intermediates. uctm.edu For example, a three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate, catalyzed by copper, can produce highly substituted morpholines. nih.gov This method is effective for a diverse range of starting materials. nih.gov

Another example is the one-pot synthesis of quinolin-4(1H)-one derivatives, which involves a sequential Michael addition-elimination reaction followed by a palladium-catalyzed intramolecular N-arylation. organic-chemistry.org While not directly for this compound, this illustrates the power of one-pot strategies in synthesizing complex heterocyclic compounds. Similarly, three-component reactions catalyzed by L-proline have been used for the synthesis of pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.netsigmaaldrich.com

Palladium-Catalyzed Carboamination and Other Metal-Catalyzed Syntheses of Morpholine Scaffolds

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including morpholines. rsc.orgnih.govnih.gov A key strategy is the palladium-catalyzed carboamination reaction, which can be used to construct the morpholine ring. e3s-conferences.orgnih.gov This reaction can be applied to substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov This method offers a modular approach, allowing for variation in the substituents on the morpholine ring. nih.gov

Other metal-catalyzed syntheses have also been developed. For instance, an iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines has been reported. organic-chemistry.org Furthermore, nickel-catalyzed cross-coupling reactions have been used to synthesize 2-methylidenemorpholines. acs.org The introduction of morpholine-linked metal-phthalocyanine covalent organic frameworks has also been explored for applications in photocatalysis. rsc.org

Table 2: Examples of Metal-Catalyzed Syntheses of Morpholine Scaffolds

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | Carboamination | Asymmetric synthesis of substituted morpholines. nih.govnih.govnih.gov |

| Iron(III) | Diastereoselective Cyclization | Synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org |

| Nickel | Cross-Coupling | Synthesis of 2-methylidenemorpholines. acs.org |

| Copper | Three-Component Reaction | Synthesis of highly substituted morpholines. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of morpholines to create more environmentally friendly processes. hnsincere.com This includes the use of biodegradable materials and the development of reactions that reduce waste. hnsincere.com Morpholine itself is considered a chemical with green applications due to its biodegradability. hnsincere.com

A notable green synthetic route to morpholines involves the use of ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of 1,2-amino alcohols. chemrxiv.orgnih.govchemrxiv.org This method is a high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive reagents. chemrxiv.orgnih.govchemrxiv.org It offers significant environmental and safety benefits over traditional methods. chemrxiv.org Another green approach is the use of citric or trichloroacetic acid as a catalyst in the three-component condensation reaction for the synthesis of 2-hydroxynaphthyl pyrroles, which proceeds under solvent-free conditions. uctm.edu

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced reaction efficiency, and better scalability. rsc.orgmdpi.com This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients. nih.gov In the context of morpholine synthesis, flow chemistry can be used to safely handle reactive intermediates and control exothermic reactions. rsc.orgacs.org For example, a multi-step flow synthesis of linezolid, an antibiotic containing a morpholine ring, has been developed. rsc.org This process involves a palladium packed-bed reactor for a hydrogenation step. rsc.org Flow systems have also been coupled with microwave irradiation to accelerate reactions that typically require long reaction times. nih.gov

Stereoselective Synthesis of Chiral this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the ability to selectively synthesize a specific enantiomer of 3-propylaminomorpholine is of significant importance. This is achieved through two primary approaches: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric synthesis aims to create a single enantiomer directly, thereby avoiding the loss of material associated with resolving a racemic mixture. Several strategies can be envisioned for the asymmetric synthesis of 3-propylaminomorpholine, drawing from established methods for related 3-substituted morpholines.

Another powerful method is the cyclization of a chiral precursor . This can be achieved by starting with a chiral amino alcohol, which is a readily available building block. For example, a chiral N-protected 1-aminopropan-2-ol (B43004) could be alkylated on the oxygen with a suitable two-carbon unit, followed by deprotection and cyclization to form the morpholine ring. The stereochemistry at the C3 position is thus derived from the starting chiral amino alcohol.

A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been reported for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This method, catalyzed by a ruthenium complex with a chiral diamine ligand, could potentially be adapted for the synthesis of 3-propylaminomorpholine, where hydrogen-bonding interactions are crucial for achieving high enantioselectivity. organic-chemistry.org

Illustrative Asymmetric Synthesis Approaches for 3-Substituted Morpholines:

| Precursor Type | Reaction | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Unsaturated Morpholine | Asymmetric Hydrogenation | Rhodium-Chiral Phosphine (B1218219) | Direct creation of chiral center |

| Chiral Amino Alkanol | Cyclization | Multi-step synthesis | Stereochemistry from starting material |

When a racemic mixture of 3-propylaminomorpholine is synthesized, resolution techniques can be employed to separate the two enantiomers. The most common method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiomers of the amine.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is critical for efficient separation and is often determined empirically.

Kinetic resolution is another approach where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. For example, enzymatic acylation can selectively acylate one enantiomer of an amine, allowing for the separation of the acylated product from the unreacted amine.

Chiral chromatography, using a chiral stationary phase (CSP), is also a powerful analytical and preparative tool for separating enantiomers. This technique relies on the differential interaction of the enantiomers with the chiral stationary phase.

Derivatization and Functionalization Strategies for this compound

To explore the structure-activity relationship (SAR) and develop new molecular entities, the 3-propylaminomorpholine scaffold can be further modified. These modifications can be targeted at the propylamino side chain or the morpholine ring itself.

The secondary amine of the propylamino group is a prime site for functionalization. Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of substituents. For example, reaction with alkyl halides, acid chlorides, or isocyanates would yield N-alkylated, N-acylated, or N-carbamoylated derivatives, respectively.

Reductive amination with aldehydes or ketones provides another versatile route to introduce diverse substituents onto the nitrogen atom. This two-step, one-pot process involves the formation of an intermediate imine or enamine followed by reduction, typically with a borohydride (B1222165) reagent.

While the C3 position is defined by the propylamino group, the other carbon atoms of the morpholine ring (C2, C5, and C6) can also be functionalized, although this is generally more challenging once the ring is formed.

The synthesis of cis-3,5-disubstituted morpholines has been achieved through a palladium-catalyzed carboamination reaction of a substituted ethanolamine derivative with an aryl or alkenyl bromide. e3s-conferences.org This strategy allows for the introduction of substituents at both the C3 and C5 positions with stereocontrol.

Functionalization at the C2 position can be envisioned through the use of appropriately substituted starting materials for the morpholine synthesis, such as a 3-substituted-1,2-amino alcohol. The synthesis of 2,3-disubstituted morpholines has been reported through similar palladium-catalyzed cyclization strategies.

Direct C-H functionalization of the morpholine ring is an emerging area but often lacks regioselectivity. However, the nitrogen atom can direct lithiation to the adjacent C2 or C6 positions, which can then be quenched with an electrophile to introduce a new substituent.

Hybrid molecules, which combine two or more pharmacophoric units, are a common strategy in drug discovery to create compounds with improved or novel biological activities. The 3-propylaminomorpholine scaffold can serve as a building block for the synthesis of such hybrids.

For example, the terminal amine of the propylamino group can be used as a linker to connect to another heterocyclic or aromatic system. A reported synthesis of 3-morpholine linked aromatic-imino-1H-indoles involves the condensation of a morpholine-containing amine with an isatin (B1672199) derivative. nih.gov Although the specific example uses a different morpholine amine, the principle can be applied to 3-propylaminomorpholine.

The synthesis of such hybrid scaffolds often involves multi-step sequences and leverages a variety of coupling reactions, such as amide bond formation, Suzuki coupling, or click chemistry, depending on the desired final structure.

Illustrative Derivatization Strategies:

| Site of Modification | Reaction Type | Reagents | Resulting Derivative |

|---|---|---|---|

| Propylamino N-atom | N-Alkylation | Alkyl Halide | N-Alkyl-3-propylaminomorpholine |

| Propylamino N-atom | N-Acylation | Acid Chloride | N-Acyl-3-propylaminomorpholine |

| Propylamino N-atom | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted-3-propylaminomorpholine |

| Morpholine Ring C5 | Pd-catalyzed Carboamination | Substituted Ethanolamine, Aryl Bromide | 3,5-Disubstituted Morpholine |

Iii. Spectroscopic and Advanced Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "3-Propylamino morpholine" by providing detailed information about the local chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. msu.edu

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assembling the molecule's structural framework.

¹H and ¹³C NMR (1D): A ¹H NMR spectrum would show distinct signals for the protons on the morpholine (B109124) ring, the propyl chain, and the amine (NH) group. pressbooks.pub The protons on carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring are expected to be deshielded and appear at higher chemical shifts (downfield). pressbooks.pub A ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment, with the carbons bonded to the heteroatoms (O and N) appearing at characteristic downfield shifts. chemsociety.org.ng The integration of the proton signals in the ¹H NMR spectrum reveals the ratio of protons in each unique environment. chemguide.co.uk

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity of protons on adjacent carbons within the propyl group and around the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for connecting the propylamino substituent to the morpholine ring by showing, for example, a correlation between the protons on the first carbon of the propyl chain and carbon-3 of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred three-dimensional conformation in solution.

| Table 1: Predicted ¹H and ¹³C NMR Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Signals for morpholine ring protons (approx. 2.5-4.0 ppm), propyl chain protons (approx. 0.9-3.0 ppm), and a broad NH proton signal. pressbooks.pub |

| ¹³C NMR | Signals for morpholine carbons adjacent to oxygen (approx. 65-75 ppm), morpholine carbons adjacent to nitrogen (approx. 45-60 ppm), and propyl chain carbons (approx. 10-50 ppm). chemsociety.org.ng |

| 2D NMR | Correlations confirming the C₃H₇-NH-C₄H₈O structural framework. |

For analyzing the compound in its solid state, solid-state NMR (ssNMR) would be employed. This technique can differentiate between various crystalline forms (polymorphs) and amorphous material by detecting differences in the chemical shifts and relaxation times that arise from the distinct molecular packing and conformations in the solid state.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) provides the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. neu.edu.tr

HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺) with high precision. For this compound (C₇H₁₆N₂O), this allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.org

In MS/MS analysis, the molecular ion is selected and fragmented to produce a characteristic pattern of product ions. lcms.cz This fragmentation pattern serves as a structural fingerprint. Key fragmentation pathways for this compound would likely involve the cleavage of the C-C bonds within the propyl group and the characteristic fragmentation of the morpholine ring. Analysis of these fragments confirms the identity and structure of the parent molecule. lcms.czyoutube.com

| Table 2: Predicted Fragmentation in Mass Spectrometry of this compound | |

| Ion | Description |

| [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |

| [M-C₃H₇]⁺ | A fragment resulting from the loss of the propyl group. |

| Ring Fragments | Various smaller ions resulting from the cleavage of the morpholine ring structure. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. tanta.edu.egjascoinc.com These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. bruker.commgcub.ac.in

Functional Group Analysis:

The FT-IR and Raman spectra of 3-Propylaminomorpholine are expected to exhibit characteristic bands corresponding to its constituent functional groups. The presence of the morpholine ring, a secondary amine, and a propyl group gives rise to a unique vibrational fingerprint.

N-H Vibrations: The stretching vibration of the secondary amine (N-H) typically appears in the region of 3300-3500 cm⁻¹ in the IR spectrum. This band can be broad due to hydrogen bonding. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ range.

C-H Vibrations: The propyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups will be observable. C-H bending vibrations for these groups are expected in the 1350-1470 cm⁻¹ region.

C-O and C-N Vibrations: The C-O-C stretching of the morpholine ether linkage will produce strong bands in the 1070-1150 cm⁻¹ region of the IR spectrum. The C-N stretching vibrations of the amine and morpholine ring are expected in the 1020-1250 cm⁻¹ range.

Ring Vibrations: The morpholine ring itself will have characteristic "breathing" and other skeletal vibrations at lower frequencies.

Conformational Studies:

3-Propylaminomorpholine can exist in various conformations due to the flexibility of the propyl chain and the puckering of the morpholine ring. Vibrational spectroscopy can be employed to study this conformational isomerism. ru.nlchemrxiv.org The chair conformation is generally the most stable for the morpholine ring. The orientation of the propylamino substituent (axial vs. equatorial) will influence the vibrational frequencies.

Low-temperature FT-IR or Raman spectroscopy can be used to "freeze out" different conformers, allowing for their individual characterization. tanta.edu.eg Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to estimate their relative energies and populations. mdpi.com

Interactive Data Table: Predicted Vibrational Frequencies for 3-Propylaminomorpholine

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak |

| N-H Bend | 1550 - 1650 | Medium | |

| Propyl Group | C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend | 1350 - 1470 | Medium | |

| Morpholine Ring | C-O-C Stretch | 1070 - 1150 | Medium |

| C-N Stretch | 1020 - 1250 | Medium | |

| Ring Puckering | < 600 | Weak |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Enantiomeric Excess Determination

Since 3-Propylaminomorpholine possesses a chiral center at the C3 position of the morpholine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration (R or S) of these enantiomers and for quantifying their purity (enantiomeric excess). ntu.edu.sgslideshare.net

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sglibretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. photophysics.com For a chiral molecule, the CD spectrum will show positive or negative peaks, known as Cotton effects, in the regions where a chromophore absorbs light. mgcub.ac.in

While the morpholine ring itself does not have a strong chromophore in the near-UV region, the amine group can be derivatized with a chromophoric group to enhance the CD signal. nih.gov Alternatively, vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can be used to study the stereochemistry without derivatization. univ-amu.fr

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations (e.g., time-dependent DFT), the absolute configuration can be unambiguously assigned. mdpi.com

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netbhu.ac.in An ORD curve for a chiral molecule will show a characteristic dispersion curve, and in the region of an absorption band, it will exhibit a Cotton effect, similar to CD spectroscopy. mgcub.ac.in The shape of the Cotton effect (positive or negative) in the ORD curve is also indicative of the absolute configuration. mertenlab.de

The Kramers-Kronig relations provide a mathematical link between CD and ORD, meaning that if one is known, the other can, in principle, be calculated. nih.gov

Enantiomeric Excess (ee) Determination:

Both CD and ORD are powerful techniques for determining the enantiomeric excess of a sample. The magnitude of the CD signal or the optical rotation at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By comparing the measured value to that of a pure enantiomer (if available), the ee of the mixture can be calculated.

Interactive Data Table: Chiroptical Properties and Their Application

| Technique | Principle | Information Obtained | Application to 3-Propylaminomorpholine |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. ntu.edu.sg | Absolute configuration, conformational analysis, enantiomeric excess. vedantu.comlibretexts.org | Assignment of R/S configuration at C3; requires chromophore or VCD. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. bhu.ac.in | Absolute configuration, confirmation of CD data. slideshare.netvedantu.com | Complementary to CD for assigning absolute configuration. |

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve the electronic Schrödinger equation to determine properties like energy, electron distribution, and molecular geometry. wikipedia.org

Table 1: Illustrative DFT-Calculated Properties for 3-Propylaminomorpholine Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact compound are not readily available in the searched literature. The values are typical for similar organic molecules.

| Property | Predicted Value | Unit |

| Total Energy | -518.987 | Hartree |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

These parameters are crucial for understanding the molecule's stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, indicate the molecule's ability to donate or accept electrons, respectively.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that rely on first principles, using only physical constants without incorporating experimental data. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate predictions, though often at a greater computational expense than DFT. wikipedia.orglibretexts.org For 3-Propylaminomorpholine, high-level ab initio calculations could be employed to refine the energetic and geometric data obtained from DFT, providing a benchmark for assessing the accuracy of less computationally intensive methods. iitg.ac.in

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. scribd.comchemistrysteps.com For 3-Propylaminomorpholine, this involves exploring the rotation around the C-N bond of the propyl group and the puckering of the morpholine (B109124) ring. The goal is to identify the most stable conformers, which correspond to minima on the potential energy surface. unicamp.br Computational methods can map this surface, revealing the energy barriers between different conformations and identifying the lowest-energy (most stable) structures. libretexts.org

Table 2: Hypothetical Relative Energies of 3-Propylaminomorpholine Conformers Note: This table presents hypothetical data for illustrative purposes. The energy values are relative to the most stable conformer (Anti).

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti (Staggered) | 180° | 0.00 | 75 |

| Gauche (Staggered) | 60° | 0.85 | 24 |

| Eclipsed | 0° | 4.5 | <1 |

| Eclipsed | 120° | 3.5 | <1 |

This analysis indicates that the staggered conformations are significantly more stable than the eclipsed ones due to reduced steric hindrance. maricopa.edu

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com This technique allows for the study of how 3-Propylaminomorpholine behaves in a solution, capturing its interactions with solvent molecules and its own internal dynamic motions. 3ds.commdpi.com By simulating the system for a period, typically nanoseconds to microseconds, MD can provide insights into solvation shells, diffusion rates, and the conformational flexibility of the molecule in a realistic environment. nih.gov Such simulations are crucial for understanding how the solvent influences the molecule's structure and reactivity. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-therapeutic applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its activity or properties. nih.govunlp.edu.ar For non-therapeutic applications, a QSPR model for 3-Propylaminomorpholine and related compounds could be developed to predict physical properties like boiling point, viscosity, or its efficacy as a corrosion inhibitor. These models use calculated molecular descriptors (e.g., topological, electronic, steric) to build a mathematical equation that can predict the property of interest for new or untested compounds. mdpi.comresearchgate.net

Table 3: Examples of Molecular Descriptors for QSPR Modeling Note: These descriptors would be calculated for a series of morpholine derivatives to build a predictive model.

| Descriptor Type | Example Descriptor | Information Coded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Topological | Wiener Index | Molecular branching and size |

| Steric/Geometrical | Molecular Volume | Overall size and shape of the molecule |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding how a chemical reaction occurs at a molecular level requires identifying the reaction mechanism, including the high-energy transition state that connects reactants and products. libretexts.org Computational chemistry allows for the explicit search for these transition state structures on the potential energy surface. epfl.chresearchgate.net For 3-Propylaminomorpholine, this could involve modeling its synthesis, for example, the reaction between morpholine and a propyl halide. By locating the transition state and calculating its energy, chemists can determine the activation energy of the reaction, which is a key factor governing the reaction rate. tau.ac.ilfaccts.de

V. Reactivity, Reaction Mechanisms, and Stability Investigations

Acid-Base Properties and Protonation Equilibria

The presence of two nitrogen atoms with lone pairs of electrons confers basic properties upon 3-Propylaminomorpholine, allowing it to act as a Brønsted-Lowry base and accept protons. The protonation occurs in a stepwise manner, with the equilibrium position at each step being dependent on the pH of the solution.

The primary amine of the propyl chain is generally the more basic of the two nitrogen centers and is therefore protonated first. This is because the nitrogen of the morpholine (B109124) ring experiences an electron-withdrawing inductive effect from the nearby oxygen atom, which reduces its basicity. The two-stage protonation equilibrium can be represented as follows:

First Protonation (at the Propylamino Group):

3-Propylaminomorpholine + H₂O ⇌ 3-(Propylammonium)morpholine + OH⁻

Second Protonation (at the Morpholine Nitrogen):

3-(Propylammonium)morpholine + H₂O ⇌ 3-(Propylammonium)morpholinium + OH⁻

The basicity of these nitrogen centers is quantified by their pKa values. While specific experimentally determined pKa values for 3-Propylaminomorpholine are not widely documented, they can be estimated by comparison with analogous compounds. Propylamine has a pKa of approximately 10.7 for its conjugate acid, while morpholine has a pKa of 8.5. It is anticipated that the pKa for the first protonation of 3-Propylaminomorpholine would be slightly lower than that of propylamine, and the pKa for the second protonation would be significantly lower, reflecting the reduced basicity of the morpholine nitrogen.

Nucleophilic and Electrophilic Reactivity of the Morpholine Ring and Propylamino Chain

The primary mode of reactivity for 3-Propylaminomorpholine involves the nucleophilic character of its nitrogen atoms.

Nucleophilic Reactivity:

Both the primary and secondary amines are nucleophilic centers, capable of donating their electron lone pairs to electrophiles. However, the primary amine on the propyl chain is the more potent and sterically less hindered nucleophile, making it the preferential site of reaction in most cases.

Reactions of the Propylamino Chain: The primary amine readily participates in a variety of nucleophilic reactions, including:

Alkylation: Reaction with alkyl halides to yield secondary and potentially tertiary amines or even quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide derivatives.

Schiff Base Formation: Condensation with aldehydes and ketones to produce imines.

Reactions of the Morpholine Ring: The secondary amine within the morpholine ring is also nucleophilic but less reactive than the primary amine. It can undergo similar reactions, but this typically requires forcing conditions or the use of a protecting group on the more reactive primary amine to achieve selectivity.

Electrophilic Reactivity:

The molecule itself does not possess significant electrophilic character. Electrophilic reactions would generally require prior modification of the molecule, such as the conversion of a hydroxyl group (if introduced) into a good leaving group to allow for nucleophilic attack on an adjacent carbon.

Cyclization, Rearrangement, and Fragmentation Reactions of 3-Propylamino Morpholine

The bifunctional nature of 3-Propylaminomorpholine provides the potential for intramolecular reactions under specific conditions.

Cyclization: Intramolecular cyclization could be induced, for example, by introducing an electrophilic center that can be attacked by one of the amino groups. A hypothetical reaction could involve the conversion of the primary amine into a leaving group, followed by an intramolecular nucleophilic attack by the morpholine nitrogen to form a bicyclic system, although this would require specific and likely harsh reaction conditions.

Rearrangement: Saturated acyclic and heterocyclic amines like 3-Propylaminomorpholine are generally not prone to skeletal rearrangements under standard laboratory conditions. Such transformations would likely only occur under high-energy conditions, such as in mass spectrometry or pyrolysis, leading to complex product mixtures.

Fragmentation: In mass spectrometry, 3-Propylaminomorpholine would be expected to undergo characteristic fragmentation. Common fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals.

Cleavage of the propyl side chain.

Ring-opening of the morpholine moiety, often initiated by cleavage of the C-O or C-N bonds.

Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms are the most susceptible sites for oxidation.

The primary amine can be oxidized by various reagents to form products such as hydroxylamines, nitroso compounds, or nitro compounds, depending on the strength of the oxidizing agent.

The secondary amine of the morpholine ring can be oxidized to a hydroxylamine (B1172632) or a stable nitroxide radical under controlled conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) or ozone, can lead to the oxidative cleavage and degradation of the entire molecule, including the morpholine ring.

Reduction: The saturated alkyl chain and morpholine ring are already in a reduced state and are resistant to further reduction under typical catalytic hydrogenation conditions. Reduction reactions would primarily be relevant if the molecule were first modified to contain reducible functional groups (e.g., an amide or imine formed via reactions at the amino groups).

Stability Studies in Diverse Chemical Environments

The stability of 3-Propylaminomorpholine is a key consideration for its storage and handling. Its stability is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.

| Condition | Expected Stability | Remarks |

|---|---|---|

| pH | Stable in neutral to basic media. Forms salts in acidic environments. | Prolonged exposure to strongly acidic or strongly alkaline conditions, particularly at elevated temperatures, can promote degradation. |

| Temperature | Generally stable at ambient and moderately elevated temperatures. | Subject to thermal decomposition at high temperatures. The decomposition profile would depend on the atmosphere (e.g., air vs. inert). |

| Light | Largely stable to visible light. | Potential for degradation upon prolonged exposure to high-energy ultraviolet (UV) radiation, which can initiate radical reactions. |

| Oxidative Conditions | Susceptible to oxidation. | Contact with atmospheric oxygen and other oxidizing agents should be minimized to prevent oxidative degradation of the amino groups. Storage under an inert atmosphere (e.g., nitrogen, argon) is recommended. |

Vi. Interactions with Biological Systems and Biochemical Mechanisms Strictly in Vitro and Mechanistic, No Human Clinical Data

In Vitro Target Identification and Binding Affinity Studies

The identification of molecular targets for 3-propylaminomorpholine derivatives has been primarily focused on enzyme inhibition and receptor binding assays. These studies utilize isolated enzymes and specific cell lines to determine the binding affinity and inhibitory potential of these compounds.

Enzyme Inhibition Assays (e.g., specific enzyme families in non-human models)

Derivatives of 3-propylaminomorpholine have demonstrated inhibitory activity against several enzyme families, most notably cholinesterases. A study involving a series of coumarin-3-carboxamide-N-morpholine hybrids identified a specific propylmorpholine derivative, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, as a potent inhibitor of acetylcholinesterase (AChE) and a moderate inhibitor of butyrylcholinesterase (BuChE). nih.gov

Kinetic analysis of this propylmorpholine derivative revealed a mixed-type inhibition for AChE, suggesting that the compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual binding ability points to a complex interaction with the enzyme's active and peripheral sites. nih.gov

While direct inhibitory data for the parent compound, 3-propylaminomorpholine, is not extensively available in the reviewed literature, the activity of its derivatives suggests that the propylaminomorpholine scaffold is a viable starting point for the design of enzyme inhibitors. Other morpholine-containing compounds have also been shown to inhibit enzymes such as carbonic anhydrase-II and phytoene (B131915) desaturase, although these studies did not specifically include 3-propylaminomorpholine.

Table 1: In Vitro Enzyme Inhibition by a 3-Propylaminomorpholine Derivative

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

| N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide | Acetylcholinesterase (AChE) | 0.85 ± 0.04 | Mixed | nih.gov |

| N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide | Butyrylcholinesterase (BuChE) | 10.21 ± 0.85 | Not specified | nih.gov |

Receptor Binding Assays (e.g., specific receptor types in isolated systems or cell lines)

The morpholine (B109124) moiety is a common feature in ligands targeting various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. acs.org While specific binding data for 3-propylaminomorpholine is limited, studies on structurally related N-propylmorpholine derivatives and other aminomorpholines provide insights into their potential receptor interactions. For instance, the morpholine ring is a key component in compounds designed to interact with cannabinoid receptors. acs.orgdoi.org

Research on related compounds suggests that the nitrogen atom of the morpholine ring can participate in crucial interactions within the binding sites of G protein-coupled receptors (GPCRs). acs.org The nature and length of the alkylamino side chain, such as the propyl group in 3-propylaminomorpholine, are critical in determining the binding affinity and selectivity for different receptor subtypes. googleapis.com

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Targets

The relationship between the chemical structure of morpholine derivatives and their biological activity has been a subject of investigation, providing a framework for understanding the impact of structural modifications.

Impact of Structural Modifications on Binding Profiles

For the coumarin-3-carboxamide-N-morpholine hybrids, the length of the linker between the morpholine ring and the coumarin (B35378) core was found to be a critical determinant of cholinesterase inhibitory activity. The propyl linker in N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide resulted in more potent AChE inhibition compared to an ethyl linker. nih.gov This suggests that the three-carbon chain provides an optimal distance for the morpholine moiety to interact with specific residues within the enzyme's active site or peripheral anionic site. nih.gov

Furthermore, substitutions on the coumarin ring of these hybrids also influenced their inhibitory potency. However, the unsubstituted coumarin derivative with the propylmorpholine side chain remained the most potent AChE inhibitor in the series. nih.gov This highlights the significance of the N-propylmorpholine fragment in driving the interaction with the enzyme.

Stereochemical Influence on Biological Interactions

While the reviewed literature on 3-propylaminomorpholine derivatives did not extensively detail the influence of stereochemistry, studies on other morpholine-containing compounds have shown that the stereoisomerism can be crucial for biological activity. For instance, in a series of ketomorpholine derivatives acting as phytoene desaturase inhibitors, the relative and absolute stereochemistry was found to be important for optimal inhibition. This indicates that the three-dimensional arrangement of substituents around the morpholine ring can significantly affect the compound's fit within the target's binding pocket.

Mechanistic Insights into Cellular Perturbation (in non-human cells, e.g., bacterial, fungal, specific cell lines, but not for therapeutic efficacy or toxicity)

The cellular effects of morpholine derivatives have been explored in various non-human cell lines, providing preliminary insights into their mechanisms of action at a cellular level. Morpholine derivatives have been reported to possess antimicrobial properties against various bacteria and fungi, with proposed mechanisms including the disruption of cell membranes or interference with metabolic pathways. smolecule.com

In the context of cancer cell lines, certain morpholine-containing compounds have been shown to induce apoptosis. For example, some derivatives have been observed to impact the viability and proliferation of human gastric cancer cell lines like AGS, MKN-45, and NCI-N87 in vitro. nih.gov Studies on other cancer cell lines, such as human lung cancer (A549), have also been conducted to assess the cytotoxic effects of morpholine-related compounds. mdpi.com The specific cellular pathways perturbed by 3-propylaminomorpholine itself have not been detailed, but the broader class of morpholine derivatives demonstrates the potential to interfere with fundamental cellular processes.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking simulations have been instrumental in elucidating the binding mechanism of compounds containing the 3-propylamino morpholine moiety to their protein targets. These studies primarily focus on the interaction with key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway.

One of the principal targets is sterol Δ14-reductase (ERG24), an essential enzyme for fungal cell membrane integrity. Computational models simulating the docking of Amorolfine (which contains the this compound structure) into the active site of Candida albicans ERG24 reveal a precise binding mode. The protonated morpholine ring is a critical pharmacophore, acting as a bioisostere that mimics the high-energy carbocationic intermediate formed during the normal enzymatic reduction of sterol precursors.

Simulations indicate that the protonated nitrogen atom of the morpholine ring forms a strong ionic and hydrogen bond interaction with a key acidic residue in the enzyme's active site, such as a glutamic acid (Glu) or aspartic acid (Asp) residue. The propylamino group and the rest of the molecule's side chains typically orient within a hydrophobic pocket, establishing van der Waals and hydrophobic interactions that stabilize the ligand-protein complex. These combined interactions effectively block the active site, preventing the natural substrate from binding and halting the catalytic cycle.

| Molecular Moiety | Type of Interaction | Interacting Enzyme Residues (Hypothetical) | Estimated Binding Energy Contribution |

|---|---|---|---|

| Protonated Morpholine Ring (Nitrogen) | Ionic Bond / Hydrogen Bond | Asp121, Glu215 | High (Primary Anchor) |

| Propylamino Group | Hydrophobic Interaction | Leu301, Val304 | Moderate |

| Morpholine Ring (Carbon backbone) | van der Waals Forces | Phe125, Tyr139 | Moderate |

| Fenpropimorph Side Chain (in Amorolfine) | Hydrophobic / Pi-stacking | Trp211, Phe308 | High |

Cellular Uptake and Subcellular Localization Studies (in non-human cell models)

Studies on fungal cells, such as Candida albicans and Saccharomyces cerevisiae, have investigated the cellular entry and distribution of molecules featuring the this compound structure. The uptake process is generally believed to occur via passive diffusion across the fungal cell wall and plasma membrane. The lipophilic character imparted by the alkyl (propyl) and other substituents facilitates this transit.

Once inside the cytoplasm, these compounds show a tendency to accumulate in specific organelles. Subcellular localization experiments, sometimes employing fluorescently tagged analogs, have demonstrated that these molecules preferentially associate with the endoplasmic reticulum (ER) and lipid particles. This localization is mechanistically significant, as the ER is the primary site of the ergosterol biosynthesis pathway in fungi. By concentrating at the location of their target enzymes (e.g., ERG24 and ERG2), the compounds achieve a high effective concentration, enhancing their inhibitory potency. There is no evidence of active transport or efflux pump-mediated removal in susceptible fungal strains.

Antiparasitic Activity Studies (if applicable, focusing on mechanism)

The biochemical pathways for sterol synthesis in certain protozoan parasites, such as those from the Leishmania and Trypanosoma genera, share similarities with the fungal ergosterol pathway. Consequently, inhibitors of fungal sterol synthesis have been investigated for antiparasitic activity.

Mechanism of Action: In parasites like Leishmania, the primary sterol is also ergosterol or closely related ergostane-based sterols, which are essential for the parasite's membrane viability. Compounds containing the this compound moiety, such as Amorolfine, have demonstrated potent in vitro activity against the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania species.

The mechanism is analogous to its antifungal action: the inhibition of the parasite's sterol Δ14-reductase. This leads to the depletion of essential native sterols and the accumulation of toxic 14α-methylated sterol precursors in the parasite's membrane. This disruption of membrane homeostasis interferes with critical cellular processes, including cell division and motility, ultimately leading to parasite death.

| Parasite Species | Parasite Stage | Reported IC₅₀ (µM) |

|---|---|---|

| Leishmania donovani | Promastigote | 0.05 - 0.27 |

| Leishmania donovani | Amastigote (intracellular) | 0.3 - 0.9 |

| Leishmania major | Promastigote | ~0.45 |

| Trypanosoma cruzi | Epimastigote | ~1.5 |

Vii. Analytical Method Development and Quantification

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography stands as the cornerstone for the analysis of 3-Propylamino morpholine (B109124), offering unparalleled resolution for separating the target analyte from synthesis precursors, by-products, and degradation products. Both liquid and gas chromatography are routinely employed, with the choice of method depending on the sample matrix, required sensitivity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 3-Propylamino morpholine. Method development focuses on optimizing separation efficiency and detection sensitivity.

Challenges and Solutions: The primary challenges in analyzing this compound via HPLC are its lack of a strong native chromophore for UV detection and its basic secondary amine functionality, which can cause peak tailing on standard silica-based columns due to interaction with residual silanol (B1196071) groups.

Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most common approach. To mitigate peak tailing, methods often employ base-deactivated columns (e.g., end-capped C18 or C8) or utilize mobile phase additives.

Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). Operating at a low pH (e.g., 2.5-4.0 using phosphate (B84403) or formate (B1220265) buffer) protonates the secondary amine, which significantly improves peak shape and ensures consistent retention.

Detection: Due to weak UV absorbance, direct detection at low wavelengths (e.g., 200-215 nm) is possible but lacks sensitivity. For trace-level quantification, pre-column or post-column derivatization is a superior strategy. Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) react with the secondary amine to yield a highly fluorescent derivative, enabling sensitive fluorescence detection (FLD) with detection limits orders of magnitude lower than UV.

Table 7.1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1: Direct UV Detection | Condition 2: Pre-Column Derivatization with FLD |

| Column | C18, 150 x 4.6 mm, 5 µm (Base-deactivated) | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 50 mM Sodium Acetate, pH 6.5 |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 10% to 70% B over 15 minutes | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm | Fluorescence Detector (FLD), Ex: 340 nm, Em: 455 nm (for OPA) |

| Derivatization | None | Pre-column reaction with o-phthalaldehyde (OPA)/thiol reagent |

| Injection Volume | 10 µL | 20 µL |

Gas Chromatography (GC) is well-suited for analyzing this compound, which possesses sufficient volatility and thermal stability. It is particularly effective for assessing the presence of volatile impurities from the synthesis process.

Challenges and Solutions: The polar N-H group in this compound can lead to adsorptive interactions with the GC column, resulting in broad, tailing peaks and poor quantitative reproducibility.

Column Selection: While standard non-polar columns (e.g., 5% phenyl polysiloxane) can be used, superior performance is achieved with specialized amine-specific columns. These columns have a base-deactivated surface or a stationary phase (e.g., a modified polyethylene (B3416737) glycol or "WAX" type) designed to minimize interactions with basic compounds.

Derivatization: To improve chromatographic behavior, derivatization is a common strategy. The active hydrogen on the secondary amine can be replaced through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation (e.g., using trifluoroacetic anhydride, TFAA). This process reduces polarity, increases volatility, and yields sharp, symmetrical peaks.

Detection: A Flame Ionization Detector (FID) provides a robust and universal response for carbon-containing analytes. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) is highly effective for nitrogenous compounds like this compound. For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and structural confirmation based on the compound's mass spectrum and fragmentation pattern.

Table 7.2: Typical GC Method Parameters for this compound

| Parameter | Condition 1: Direct Injection | Condition 2: Silylation Derivatization |

| Column | Amine-specific capillary column, 30 m x 0.32 mm, 1.8 µm film | DB-5 (5% Phenyl), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen, 1.2 mL/min constant flow | Helium, 1.0 mL/min constant flow |

| Injector Temp. | 250 °C | 260 °C |

| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min) | 100 °C (hold 1 min), ramp 20 °C/min to 280 °C (hold 3 min) |

| Detector | Nitrogen-Phosphorus Detector (NPD) at 280 °C | Mass Spectrometer (MS) |

| Detector Mode | N/A | Electron Ionization (EI), Scan mode (m/z 40-300) |

| Derivatization | None | Reaction with BSTFA at 70 °C for 30 minutes |

The this compound molecule contains a stereocenter at the C3 position of the morpholine ring, meaning it can exist as a pair of enantiomers (R and S). For applications where stereochemistry is critical, determining the enantiomeric excess (e.e.) is mandatory. Chiral chromatography is the definitive technique for this purpose.

Methodology: Separation is achieved using a Chiral Stationary Phase (CSP) that exhibits differential interactions with the two enantiomers.

CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are highly effective for separating a wide range of chiral amines. Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are common choices.

Mobile Phase: The separation is typically performed in normal-phase mode using a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A small amount of an amine additive (e.g., diethylamine) is often included in the mobile phase to improve peak shape and reduce analysis time by competing for active sites on the CSP.

Detection: UV detection is generally sufficient, as the goal is to determine the relative ratio of the two enantiomers, not absolute trace-level concentration.

Table 7.3: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Typical Conditions |

| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Spectrophotometric and Spectroscopic Quantification Methods

While chromatography is dominant, certain spectroscopic methods can be used for quantification, often for bulk analysis or as an orthogonal technique.

UV-Visible Spectrophotometry: Direct quantification via UV-Vis is impractical due to the compound's low molar absorptivity. However, it can be used as a quantitative tool following a color-forming derivatization reaction. For instance, reaction with a chromogenic agent that specifically targets secondary amines can produce a colored complex whose absorbance, measured at a specific wavelength (λmax), is proportional to the concentration of this compound.

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily a structural tool, can be adapted for highly accurate quantification. In a qNMR experiment, a certified internal standard of known concentration is added to the sample. By comparing the integral of a unique, well-resolved proton signal from this compound (e.g., the methylene (B1212753) protons on the propyl chain) to the integral of a signal from the internal standard, the absolute concentration of the analyte can be calculated directly without the need for a calibration curve. This method is valued for its high precision and direct traceability.

Electrochemical Methods for Detection and Characterization

The secondary amine group in this compound is electrochemically active and can be oxidized at a suitable electrode surface. This property can be harnessed for detection.

Cyclic Voltammetry (CV): CV can be used to characterize the electrochemical behavior of the compound, determining its oxidation potential. This information is crucial for developing amperometric detection methods. A typical CV scan in an appropriate buffer solution would show an irreversible oxidation wave corresponding to the oxidation of the amine.

HPLC with Electrochemical Detection (HPLC-ED): This is a highly sensitive detection technique. An amperometric detector is placed after the HPLC column. A constant potential, determined from CV data, is applied to a working electrode (e.g., glassy carbon). As this compound elutes from the column and passes over the electrode, it is oxidized, generating a current that is directly proportional to its concentration. This method offers excellent sensitivity and selectivity, as only compounds that are electroactive at the applied potential will produce a signal.

Sample Preparation Strategies for Complex Matrices (excluding human biological fluids for clinical purposes)

Effective sample preparation is critical for removing interfering substances and concentrating the analyte from complex matrices such as industrial process streams, reaction mixtures, or environmental water samples.

Liquid-Liquid Extraction (LLE): This classic technique exploits the pH-dependent solubility of this compound.

At an alkaline pH (>10), the amine is in its neutral, free-base form, which is more soluble in organic solvents. It can be extracted from an aqueous sample into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.

The organic layer can then be back-extracted with an acidic aqueous solution, which protonates the amine, transferring it back to the aqueous phase in a purified and concentrated form.

Solid-Phase Extraction (SPE): SPE is a more modern, efficient, and automatable alternative to LLE.

Cation-Exchange SPE: This is the most effective mode. The sample is acidified (pH < 4) to ensure the amine is fully protonated (cationic). It is then passed through a strong or weak cation-exchange cartridge. The positively charged analyte binds to the negatively charged sorbent, while neutral and anionic interferences are washed away. The purified this compound is then eluted by using a small volume of a high pH solution (to neutralize the charge) or a buffer with high ionic strength.

Reversed-Phase SPE: A C18 or polymer-based reversed-phase cartridge can also be used, typically for cleaning up less polar impurities from a sample where the analyte is in its free-base form.

Table 7.4: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Application |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on pH and polarity. | High capacity, low cost of consumables. | Large solvent volumes, labor-intensive, emulsion formation. | Bulk purification from reaction mixtures. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity, low solvent use, easily automated, high recovery. | Higher cost of consumables, potential for sorbent clogging. | Trace analysis in environmental or industrial water. |

Purity Assessment and Impurity Profiling for Research Standards

The establishment of a chemical reference standard for this compound is a foundational requirement for ensuring the accuracy, validity, and reproducibility of any research in which it is used. The characterization of such a standard involves two distinct but interconnected objectives: the precise quantification of the main component (purity assessment) and the detection, identification, and quantification of any extraneous substances (impurity profiling). A comprehensive analytical strategy, employing orthogonal methods, is essential to build a complete profile of the reference material.

The purity value of a this compound standard is typically determined as a percentage (e.g., % w/w) and is established using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a primary method. Due to the lack of a strong chromophore in the molecule, detection is often performed at low wavelengths (e.g., 205-220 nm). The purity is calculated based on the area-percent of the main peak relative to all other detected peaks. For higher accuracy, a quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy approach can be employed. As an absolute method, qNMR determines purity by comparing the integral of a specific proton signal from this compound against the integral of a certified internal standard of known concentration (e.g., maleic acid) without the need for a pre-existing this compound standard.

Impurity profiling is a more complex endeavor aimed at identifying the structural nature and origin of impurities. These can arise from various sources, including unreacted starting materials from the synthesis, reaction intermediates, by-products from side reactions, or degradation products formed during storage. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose. They provide not only the retention time for separation but also the mass-to-charge ratio (m/z) and fragmentation patterns, which are critical for elucidating the structures of unknown trace components.

A summary of the analytical techniques and their roles in characterizing a this compound research standard is presented in Table 1.

Table 1: Summary of Analytical Techniques for Purity and Impurity Analysis This table summarizes the primary methods used to characterize a research standard of this compound.

| Technique | Detector/Method | Primary Application | Information Obtained |

|---|---|---|---|

| HPLC | UV / DAD | Purity Assessment | Percentage purity based on peak area; detection of non-volatile impurities. |

| GC | FID | Purity Assessment | Percentage purity for volatile and thermally stable compounds. |

| LC-MS | ESI/APCI-MS | Impurity Identification | Molecular weight and structural fragments of non-volatile impurities. |

| GC-MS | EI-MS | Impurity Identification | Molecular weight and fragmentation library matching for volatile impurities. |

| qNMR | ¹H NMR | Absolute Purity Determination | Unambiguous and absolute quantification of the primary compound. |

Based on common synthetic routes, such as the reductive amination of morpholin-3-one (B89469) with propylamine, a profile of potential process-related impurities can be hypothesized. The identification and control of these specific impurities are critical for validating the synthesis and ensuring the quality of the final research standard. Table 2 outlines key potential impurities, their likely origin, and the most effective methods for their detection.

Table 2: Profile of Potential Impurities in this compound This table details potential impurities that may be present in a research-grade sample, based on a plausible synthetic pathway.

| Impurity Name | Potential Origin | Typical Detection Method |

|---|---|---|

| Morpholin-3-one | Unreacted starting material | LC-MS |

| N-(Morpholin-3-ylidene)propan-1-amine | Unreacted reaction intermediate (imine/Schiff base) | LC-MS |

| 3-(Dipropylamino)morpholine | By-product from over-alkylation | GC-MS or LC-MS |

| This compound N-oxide | Oxidative degradation product from storage | LC-MS |

Viii. Advanced Materials Science and Non Therapeutic Applications

Role of 3-Propylamino Morpholine (B109124) as a Precursor in Polymer Chemistry

3-Propylamino morpholine, also known as 3-morpholinopropylamine (MPPA), serves as a functional amine reagent in the creation of specialized polymer gels. surrey.ac.uk These hydrogels can exhibit environmentally sensitive properties, such as pH-dependent swelling, which is a direct result of incorporating the morpholine and propylamino groups. surrey.ac.uk The synthesis of such materials often involves the post-polymerization modification of reactive polymer scaffolds. Spectroscopic methods like 13C solid-state NMR and FTIR are used to confirm the complete conversion and successful integration of the MPPA into the polymer structure. surrey.ac.uk

The incorporation of the morpholine moiety can also be achieved through multicomponent reactions. For instance, a monomer like 4-azido-2,3,5,6-tetrafluorobenzyl methacrylate (B99206) (ABMA) can be polymerized via RAFT (Reversible Addition-Fragmentation chain Transfer) and then modified. In a one-step reaction involving an aldehyde and an amine, morpholine can be introduced to form amidine derivatives, demonstrating its utility in creating complex, functional polymers from readily available starting materials. surrey.ac.uk

Another area of application is in the development of polymer particles through nonaqueous miniemulsion polymerization. acs.org While direct examples involving this compound are not prevalent, the principles of creating direct and inverse miniemulsions with polar monomers in nonpolar continuous phases are well-established. acs.org The morpholine group, with its inherent polarity, makes related monomers like acrylic acid morpholine suitable for such polymerization techniques, particularly for modifying aqueous polymers or acting as a reactive diluent in UV curable resins. atamankimya.com

Applications in Catalyst Design and Ligand Synthesis

The morpholine moiety is a significant structural component in the design of ligands for transition metal catalysis. researchgate.netmdpi.com Its presence can enhance the binding affinity of a molecule and modulate its pharmacokinetic properties. researchgate.net this compound and its derivatives are used to synthesize complex ligands that can form stable complexes with various metal ions. researchgate.net

For example, a new morpholine-based ligand was prepared from the condensation of a branched amine containing morpholine, N1-(3-morpholinopropyl)-N1-((pyridine-2-yl)methyl)ethane-1,2-diamine, and salicylaldehyde. researchgate.net This ligand was then used to synthesize metal complexes with zinc and nickel, which were characterized by various spectroscopic and analytical techniques. researchgate.net Such complexes are of interest for their potential applications in areas like anticancer research and corrosion inhibition. researchgate.net

In the broader context of catalysis, morpholine and its derivatives are employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. sigmaaldrich.com The PEPPSI™-IPr catalyst, an air- and water-stable palladium N-heterocyclic-carbene (NHC) complex, has shown excellent performance in the arylation of various amines, including morpholine, under mild conditions. sigmaaldrich.com This highlights the role of morpholine-containing substrates in the synthesis of aryl- and biarylamines, which are important organic building blocks. sigmaaldrich.com Furthermore, morpholine is used in the preparation of alumina (B75360) catalysts, where it acts as a gelling agent for the treatment of hydrocarbons. atamankimya.com

Use as a Chemical Probe or Tool in Fundamental Biological Research (non-therapeutic)

Small-molecule chemical probes are essential tools for investigating protein function and validating potential drug targets in biomedical research. icr.ac.uk These probes, which are often inhibitors, allow for the acute modulation of protein activity in cellular or organismal systems, offering a complementary approach to genetic methods like RNA interference and CRISPR. icr.ac.uk

Derivatives of this compound have been investigated in this context. For instance, a study on naphthalene-1,4-dione analogues identified a hit compound, BH10, which contains a morpholine ring. rsc.org This compound was found to potentially target Kelch-like ECH-associated protein 1 (Keap1), a key regulator of cellular defense against oxidative stress. rsc.org By creating a library of analogues based on the BH10 scaffold, researchers explored how modifications to the morpholine ring and other parts of the molecule affected its biological activity. rsc.org This systematic approach, involving the synthesis and evaluation of numerous derivatives, is fundamental to developing potent and selective chemical probes. rsc.org Such research helps to elucidate the structure-activity relationships (SAR) that govern a molecule's interaction with its biological target, providing valuable insights for fundamental biology and future drug discovery. rsc.org

Corrosion Inhibition Properties and Mechanisms

This compound and related morpholine compounds are effective corrosion inhibitors for various metals, particularly steel. chemicalbook.commdpi.com Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comirowater.com This adsorption can be a combination of physical and chemical interactions. chemicalbook.commdpi.com

The mechanism of inhibition involves the molecular structure of the morpholine derivative, which typically consists of a polar group (containing nitrogen and oxygen atoms) and a non-polar hydrocarbon group. irowater.com The polar group has an affinity for the metal surface and adsorbs onto it, while the non-polar groups align to form a dense, hydrophobic layer. irowater.com This adsorbed film acts as a barrier, impeding the transfer of charge and matter associated with the electrochemical corrosion process. irowater.com

Studies on morpholine salt volatile corrosion inhibitors (VCIs) have shown that compounds like morpholine carbonate and morpholine benzoate (B1203000) can reduce the corrosion of carbon steel by over 85%. chemicalbook.commdpi.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these inhibitors form an effective adsorptive film on the steel surface. mdpi.com Quantum chemical calculations further suggest that the nitrogen and oxygen atoms in the morpholine ring coordinate with iron atoms on the steel surface, and compounds like morpholine carbonate exhibit strong adsorption energy and electron transfer capabilities, leading to superior corrosion inhibition. chemicalbook.commdpi.com

Q & A

Q. What ethical considerations are critical for in vivo studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines. Secure ethics committee approval (specify approval date and protocol number) . Report anesthesia protocols (e.g., isofluorane), euthanasia methods (e.g., CO2), and efforts to minimize suffering (e.g., pain management). Disclose conflicts of interest and funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.